molecular formula C8H9N3O3 B12646663 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- CAS No. 13641-84-4

2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-

Cat. No.: B12646663
CAS No.: 13641-84-4
M. Wt: 195.18 g/mol
InChI Key: SHZQPZHRROVVMS-BJMVGYQFSA-N
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Description

2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

Industrial production of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- typically involves large-scale synthesis using efficient and cost-effective methods. The combination of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) provides a catalytic system for the synthesis of a wide range of oxazolidinones from various propargylic amines and carbon dioxide under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Comparison with Similar Compounds

2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be compared with other similar compounds, such as:

The uniqueness of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- lies in its specific structure and the presence of the 5-aminofurfurylidene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

13641-84-4

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+

InChI Key

SHZQPZHRROVVMS-BJMVGYQFSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=C(O2)N

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)N

Origin of Product

United States

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